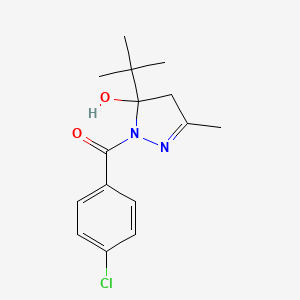
(5-tert-butyl-5-hydroxy-3-methyl-4H-pyrazol-1-yl)-(4-chlorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-tert-butyl-5-hydroxy-3-methyl-4H-pyrazol-1-yl)-(4-chlorophenyl)methanone is a complex organic compound that features a pyrazole ring substituted with a tert-butyl group, a hydroxyl group, and a methyl group, along with a chlorophenyl group attached to a methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-tert-butyl-5-hydroxy-3-methyl-4H-pyrazol-1-yl)-(4-chlorophenyl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the tert-butyl, hydroxyl, and methyl groups. The final step involves the attachment of the chlorophenyl group to the methanone moiety. The reaction conditions often include the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction parameters and improve efficiency. Techniques such as catalytic oxidation and reductive alkylation are employed to achieve the desired product with high yield and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
(5-tert-butyl-5-hydroxy-3-methyl-4H-pyrazol-1-yl)-(4-chlorophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The methanone moiety can be reduced to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(5-tert-butyl-5-hydroxy-3-methyl-4H-pyrazol-1-yl)-(4-chlorophenyl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (5-tert-butyl-5-hydroxy-3-methyl-4H-pyrazol-1-yl)-(4-chlorophenyl)methanone involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- (5-tert-butyl-5-hydroxy-3-methyl-4H-pyrazol-1-yl)-(4-fluorophenyl)methanone
- (5-tert-butyl-5-hydroxy-3-methyl-4H-pyrazol-1-yl)-(4-bromophenyl)methanone
- (5-tert-butyl-5-hydroxy-3-methyl-4H-pyrazol-1-yl)-(4-iodophenyl)methanone
Uniqueness
What sets (5-tert-butyl-5-hydroxy-3-methyl-4H-pyrazol-1-yl)-(4-chlorophenyl)methanone apart from similar compounds is its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
(5-tert-butyl-5-hydroxy-3-methyl-4H-pyrazol-1-yl)-(4-chlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O2/c1-10-9-15(20,14(2,3)4)18(17-10)13(19)11-5-7-12(16)8-6-11/h5-8,20H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQUPZOVUVNWBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(C1)(C(C)(C)C)O)C(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(2-pyrazinyl)ethyl]acetamide](/img/structure/B5176301.png)
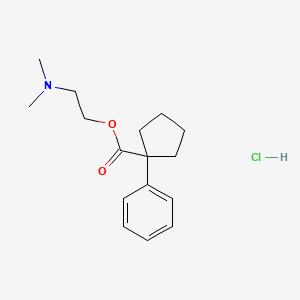
![N-(furan-2-ylmethyl)-2-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide](/img/structure/B5176317.png)
![(1R)-N-[[5-(2,4-difluorophenyl)-1H-pyrazol-4-yl]methyl]-1-(4-methoxyphenyl)ethanamine](/img/structure/B5176328.png)
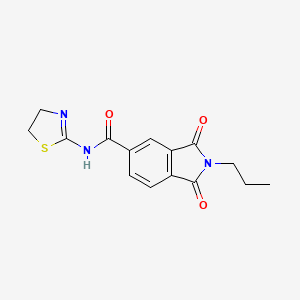
![1,4-dichloro-2-[4-(3-methoxyphenoxy)butoxy]benzene](/img/structure/B5176356.png)
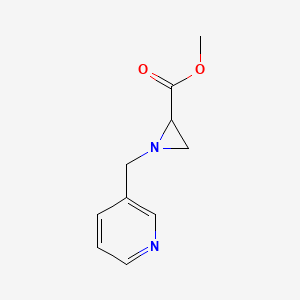

![diethyl 2-[[2-(diethylamino)acetyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B5176381.png)
![Oxalic acid;1-[3-(3-propan-2-ylphenoxy)propyl]piperidine](/img/structure/B5176387.png)
![2,5,7-triphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5176395.png)
![N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propionamide](/img/structure/B5176401.png)
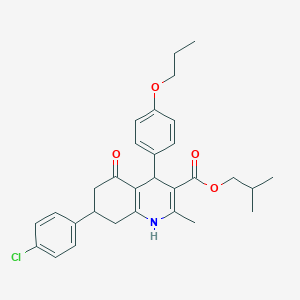
![[3-(4-Fluoroanilino)piperidin-1-yl]-[5-(methylsulfanylmethyl)furan-2-yl]methanone](/img/structure/B5176409.png)
